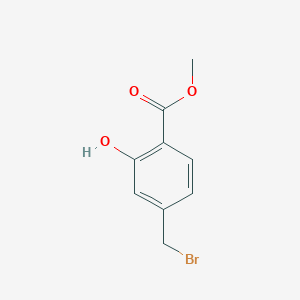










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.BrN1C(=O)CCC1=O>[Br:13][CH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7]
|


|
Name
|
|
|
Quantity
|
98.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(C(=O)OC)=CC1)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
Hexanes
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
BrN1C(CCC1=O)=O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed under nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
|
Type
|
WAIT
|
|
Details
|
was continued for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solid removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow filtrate was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a thick yellow syrup that solidified
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
FILTRATION
|
|
Details
|
The hot hexanes solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated until a solid
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slowly to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
Pale yellow crystals formed slowly
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then chilled in ice for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
FILTRATION
|
|
Details
|
Finally, the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold hexanes (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1C=C(C(C(=O)OC)=CC1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 83.5 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |